molecular formula C17H26N2O B2435433 N-cyclopentyl-N-cyclopropyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1427975-32-3

N-cyclopentyl-N-cyclopropyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2435433
CAS No.: 1427975-32-3
M. Wt: 274.408
InChI Key: NRLHCDPHUOGCMI-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-cyclopropyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with cyclopentyl, cyclopropyl, and prop-2-yn-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-cyclopropyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include piperidine derivatives, cyclopentyl and cyclopropyl halides, and propargyl bromide. The key steps in the synthesis may involve:

    N-alkylation: Reacting piperidine with cyclopentyl and cyclopropyl halides under basic conditions to form N-cyclopentyl-N-cyclopropylpiperidine.

    Propargylation: Introducing the prop-2-yn-1-yl group via reaction with propargyl bromide.

    Carboxamide formation: Converting the resulting amine to the carboxamide using appropriate reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-cyclopropyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Materials Science: The compound’s unique structure could be explored for the development of novel materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-cyclopropyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The compound’s structure suggests it could act on the central nervous system, potentially influencing neurotransmitter pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
  • N-cyclopentyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
  • N-cyclopentyl-N-cyclopropylpiperidine-4-carboxamide

Uniqueness

N-cyclopentyl-N-cyclopropyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to the presence of both cyclopentyl and cyclopropyl groups, along with the prop-2-yn-1-yl substituent. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclopentyl-N-cyclopropyl-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-2-11-18-12-9-14(10-13-18)17(20)19(16-7-8-16)15-5-3-4-6-15/h1,14-16H,3-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLHCDPHUOGCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)N(C2CCCC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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